2-((tert-Butoxycarbonyl)amino)-5,6-dihydroxycyclooctane-1-carboxylic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical reactions, potentially interacting with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid: Similar in structure but with a methoxy group instead of dihydroxycyclooctane.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid is unique due to its combination of a BOC-protected amino group and a dihydroxycyclooctane moiety
Properties
Molecular Formula |
C14H25NO6 |
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Molecular Weight |
303.35 g/mol |
IUPAC Name |
5,6-dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO6/c1-14(2,3)21-13(20)15-9-5-7-11(17)10(16)6-4-8(9)12(18)19/h8-11,16-17H,4-7H2,1-3H3,(H,15,20)(H,18,19) |
InChI Key |
HHEOCLUZVABRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(CCC1C(=O)O)O)O |
Origin of Product |
United States |
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